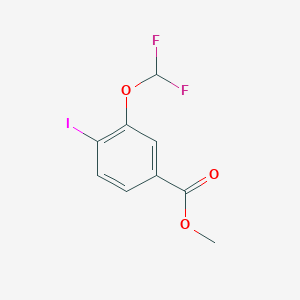

Methyl 3-(difluoromethoxy)-4-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(difluoromethoxy)-4-iodobenzoate, also known as Difluoromethoxy-Iodobenzene (DFIB), is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Difluoromethylation Process

A study by Sperry and Sutherland (2011) highlights a safe and practical procedure for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, a compound closely related to Methyl 3-(difluoromethoxy)-4-iodobenzoate. This procedure was executed on a multikilogram scale, addressing safety concerns and avoiding the use of toxic gases like chlorodifluoromethane. The success of this large-scale production emphasizes the feasibility of difluoromethylation in industrial applications (Sperry & Sutherland, 2011).

α-Methylation of 1,3-Dicarbonyl Compounds

Guo et al. (2014) developed a method for α-methylation of 1,3-dicarbonyl compounds using tert-butyl peroxybenzoate (TBPB), which has relevance to the functional modification of compounds like this compound. The dual role of TBPB as both methyl source and radical initiator is a significant contribution to organic synthesis methodologies (Guo et al., 2014).

Electrochemistry in Ionic Liquids

The electrochemistry of ionic liquids, as investigated by Xiao and Johnson (2003), provides insights relevant to the behavior of compounds like this compound in such environments. Understanding impurities and their elimination, as well as the electrochemical behavior of related compounds, is crucial for applications in electrochemistry and material science (Xiao & Johnson, 2003).

Fluorine's Impact on Optical Properties

Zaki, Ahmed, and Hagar (2018) examined the impact of fluorine orientation on optical properties in certain liquid crystals. While this study doesn't directly involve this compound, it provides valuable insights into how fluorine atoms can affect the optical characteristics of related compounds, which is relevant in the development of materials with specific optical properties (Zaki, Ahmed, & Hagar, 2018).

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction, as studied by Chaumeil, Signorella, and Drian (2000), is a notable chemical reaction involving compounds like 3-Iodo-4-methoxybenzoic acid methylester. This research highlights the potential of this compound in facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and material science (Chaumeil, Signorella, & Drian, 2000).

properties

IUPAC Name |

methyl 3-(difluoromethoxy)-4-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFZBPZURIWOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)

![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)

![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)

![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)